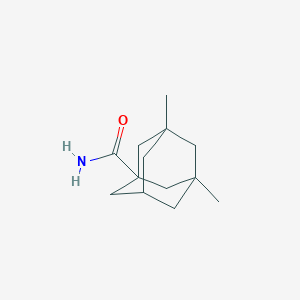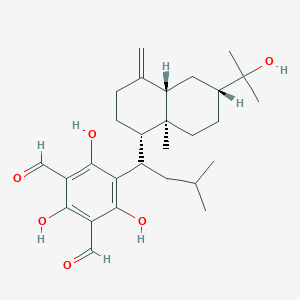![molecular formula C26H23N3O5S B241884 Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241884.png)
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a synthetic derivative of chromeno[2,3-c]pyrrole, which has been reported to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its biological activities by inhibiting various signaling pathways involved in cancer cell proliferation and survival. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to possess various biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has good stability. It can be easily modified to produce analogs with different biological activities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several potential future directions. One of the future directions is to investigate its potential applications in other diseases, such as viral infections and autoimmune diseases. Another future direction is to develop more potent analogs with improved bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be synthesized using a multi-step reaction process. The first step involves the synthesis of 5-isobutyl-1,3,4-thiadiazol-2-amine by reacting isobutylamine with thiosemicarbazide. The second step involves the synthesis of 7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole by reacting 3-acetyl-2H-chromen-2-one with malononitrile and ammonium acetate. The final step involves the coupling of 5-isobutyl-1,3,4-thiadiazol-2-amine with 7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole using methyl 4-bromobenzoate as a coupling agent.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been extensively studied for its potential applications in cancer treatment. It has been reported to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and colorectal cancer cells. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
Produktname |
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
|---|---|
Molekularformel |
C26H23N3O5S |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
methyl 4-[7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H23N3O5S/c1-13(2)11-19-27-28-26(35-19)29-21(15-6-8-16(9-7-15)25(32)33-4)20-22(30)17-12-14(3)5-10-18(17)34-23(20)24(29)31/h5-10,12-13,21H,11H2,1-4H3 |
InChI-Schlüssel |
RGHNELAKWYILST-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(=O)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)

![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241874.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)